molecular formula C17H14F3NO2 B2535525 1,1,1-Trifluoro-4-(2-phenoxyanilino)-3-penten-2-one CAS No. 338393-33-2

1,1,1-Trifluoro-4-(2-phenoxyanilino)-3-penten-2-one

Cat. No. B2535525
CAS RN: 338393-33-2
M. Wt: 321.299
InChI Key: YDUVWCWTKNTWGE-QXMHVHEDSA-N
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Description

“1,1,1-Trifluoro-4-(2-phenoxyanilino)-3-penten-2-one” is a chemical compound with the CAS Number: 478047-06-2. Its molecular weight is 307.27 and its IUPAC name is (3E)-1,1,1-trifluoro-4-(2-phenoxyanilino)-3-buten-2-one .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H12F3NO2/c17-16(18,19)15(21)10-11-20-13-8-4-5-9-14(13)22-12-6-2-1-3-7-12/h1-11,20H/b11-10+ . This code provides a detailed description of the molecule’s structure, including the number and arrangement of atoms.

Scientific Research Applications

  • Synthesis and Derivatives : 1,1,1-Trifluoro-4-(2-phenoxyanilino)-3-penten-2-one and its derivatives are synthesized for chemical and biological interests. For instance, hexadienones converted to pyridines and pyrimidines demonstrate significant chemical properties (Cocco, Onnis, & Conglu, 2001). Further, the compound plays a role in the synthesis of heterocyclic compounds like thiazoles, which are of interest due to their structural and conformational properties (Buceta, Coyanis, Védova, Haas, Schettino, & Winter, 2004).

  • Chemical Reactions and Environmental Interactions : The compound's interactions with different environments and its reactivity are subjects of study. For instance, its structure in argon and nitrogen matrices, and its interaction with water molecules, have been analyzed through spectroscopic methods (Platakytė, Gutiérrez-Quintanilla, Šablinskas, & Ceponkus, 2019). Moreover, its role in the regiospecific synthesis of polyfluorinated heterocycles emphasizes its reactivity and potential in synthesizing complex chemical structures (Martins, Pereira, Zimmermann, Cunico, Moura, Beck, Zanatta, & Bonacorso, 2003).

  • Molecular Structure and Spectroscopy : Detailed studies on the molecular structure and spectroscopic properties of 1,1,1-Trifluoro-4-(2-phenoxyanilino)-3-penten-2-one reveal the existence of stable and hidden isomers, expanding the understanding of its chemical behavior (Gutiérrez-Quintanilla, Platakytė, Chevalier, Crépin, & Ceponkus, 2021).

  • Complex Formation and Crystal Packing : The compound's ability to form complexes, for example with copper(II), and its influence on crystal packing structures is a notable area of research, highlighting its potential in coordination chemistry (Edilova, Kudyakova, Slepukhin, Burgart, Saloutin, & Bazhin, 2021).

  • Potential in Organic Synthesis : The compound's role in Wittig olefination and in the synthesis of fluorinated organic compounds suggests its versatility and utility in organic chemistry and synthesis (Bégué, Bonnet-Delpon, & Kornilov, 2003; Furin, Zhuzhgov, & Chi, 2005).

Safety and Hazards

The safety information available indicates that this compound has some hazards associated with it. The GHS pictograms indicate a signal word of “Warning”. The hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(Z)-1,1,1-trifluoro-4-(2-phenoxyanilino)pent-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3NO2/c1-12(11-16(22)17(18,19)20)21-14-9-5-6-10-15(14)23-13-7-3-2-4-8-13/h2-11,21H,1H3/b12-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDUVWCWTKNTWGE-QXMHVHEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C(F)(F)F)NC1=CC=CC=C1OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)C(F)(F)F)/NC1=CC=CC=C1OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-Trifluoro-4-(2-phenoxyanilino)-3-penten-2-one

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